N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide
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Overview
Description
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide is a complex organic compound that features an oxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide typically involves a multi-step process. One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in a one-pot three-component synthesis. This reaction is carried out in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as ionic liquids, is encouraged to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole moiety.
Uniqueness
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-3-13-28-17-8-4-7-16(14-17)22(27)25-19-10-5-9-18(15(19)2)23-26-21-20(29-23)11-6-12-24-21/h4-12,14H,3,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIBBHRAGQJTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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